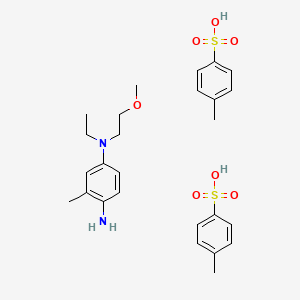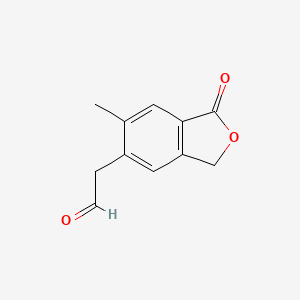
2-(6-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are a class of organic compounds characterized by a fused benzene and furan ring structure. This particular compound is notable for its unique structural features, which include a methyl group and an aldehyde functional group attached to the benzofuran core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde can be achieved through several methods. One common approach involves the condensation of 2-formylbenzoic acid with appropriate reagents under basic conditions. For instance, a mixture of 2-formylbenzoic acid and sodium hydroxide in methanol can be used to facilitate the reaction . Another method involves the use of microwave-assisted synthesis, which has been shown to be effective in constructing benzofuran derivatives with high yields .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale chemical processes that utilize readily available starting materials and efficient reaction conditions. The use of catalytic systems, such as palladium-catalyzed cross-coupling reactions, is common in industrial settings due to their high efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃).
Major Products Formed
Oxidation: Formation of (6-Methyl-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetic acid.
Reduction: Formation of (6-Methyl-1-oxo-1,3-dihydro-2-benzofuran-5-yl)ethanol.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(6-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, leading to their diverse biological activities . The aldehyde group may also play a role in the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: The parent compound of the benzofuran family, lacking the methyl and aldehyde groups.
2,3-Dihydrobenzofuran: A reduced form of benzofuran with a saturated furan ring.
6-Methylbenzofuran: A benzofuran derivative with a methyl group but lacking the aldehyde group.
Uniqueness
2-(6-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is unique due to the presence of both a methyl group and an aldehyde functional group on the benzofuran core. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C11H10O3 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
2-(6-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde |
InChI |
InChI=1S/C11H10O3/c1-7-4-10-9(6-14-11(10)13)5-8(7)2-3-12/h3-5H,2,6H2,1H3 |
Clé InChI |
ORNGDYSJSBAQMW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(COC2=O)C=C1CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(2-Aminoethyl)-2-thienyl]ethylamine](/img/structure/B8582719.png)
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzaldehyde](/img/structure/B8582728.png)
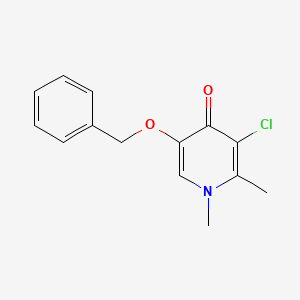

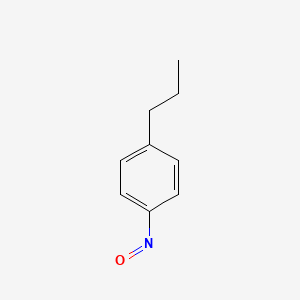
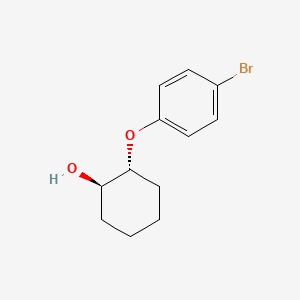
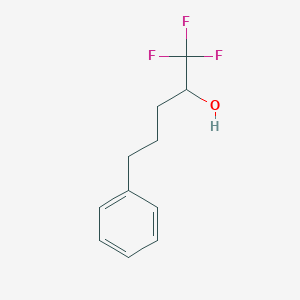
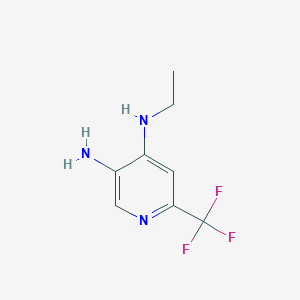
![1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8582800.png)
![Ethyl 1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylate](/img/structure/B8582808.png)
![tert-butyl N-[(1-methylsulfonylpiperidin-3-yl)methyl]carbamate](/img/structure/B8582811.png)
